molecular formula C10H15NO2 B8394681 4-(4-Methoxy-butyl)pyridin-3-ol

4-(4-Methoxy-butyl)pyridin-3-ol

Katalognummer: B8394681
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: FEJLHMANTTWCKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxy-butyl)pyridin-3-ol is a pyridine derivative offered for research and development purposes. This compound is of significant interest in medicinal chemistry and pharmacology, particularly as a building block for the synthesis of more complex molecules. Pyridine and pyridin-3-ol substructures are common motifs in bioactive compounds, including those investigated as agonists for targets like the GPR88 receptor, which is implicated in neurological disorders such as Parkinson's disease, schizophrenia, and addiction . The structure combines a methoxy-butyl chain with a hydroxypyridine ring, a feature that may influence the compound's lipophilicity and overall pharmacokinetic properties. Researchers can utilize this chemical in structure-activity relationship (SAR) studies to optimize potency and brain permeability in central nervous system (CNS) drug discovery projects. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

4-(4-methoxybutyl)pyridin-3-ol

InChI

InChI=1S/C10H15NO2/c1-13-7-3-2-4-9-5-6-11-8-10(9)12/h5-6,8,12H,2-4,7H2,1H3

InChI-Schlüssel

FEJLHMANTTWCKT-UHFFFAOYSA-N

Kanonische SMILES

COCCCCC1=C(C=NC=C1)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

4-Methoxypyridin-3-ol
  • Structure: Direct methoxy substitution at position 4 (C6H7NO2; SMILES: COC1=C(C=NC=C1)O) .
  • Key Differences : Lacks the butyl chain, resulting in reduced lipophilicity.
  • Implications : Shorter substituent may limit membrane permeability compared to 4-(4-Methoxy-butyl)pyridin-3-ol .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
  • Structure: Chlorophenyl and methoxy groups on pyridine (C12H10ClNO2) .
  • Key Differences : Aromatic chlorophenyl group introduces steric hindrance and electron-withdrawing effects.
6-(3-Methoxyphenoxy)pyridin-3-ol
  • Structure: Methoxyphenoxy substituent at position 6 (C12H11NO3) .
  • Key Differences : Ether linkage and aromatic ring enhance electron delocalization.

Functional Group Modifications and Reactivity

4-Amino-2-iodopyridin-3-ol
  • Structure: Amino and iodine substituents (CAS: 936841-71-3) .
  • Key Differences: Iodine’s electronegativity and amino group’s basicity contrast with the methoxy-butyl group.
  • Implications: Enhanced susceptibility to nucleophilic substitution (iodine) and hydrogen bonding (amino) .
Hydrazone Derivatives (e.g., 4-((2-(4-fluorophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol)
  • Structure : Hydrazineylidene and hydroxymethyl groups .
  • Key Differences : Hydrazone moiety enables chelation and redox activity.

Pharmacological and Toxicological Profiles

THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol)
  • Structure : Fused isoxazolo-pyridine ring .
  • Key Differences : Rigid bicyclic structure vs. flexible methoxy-butyl chain.
  • Implications : THIP’s GABAergic activity highlights how structural rigidity influences receptor binding, whereas the target compound’s aliphatic chain may favor different pharmacokinetic pathways .
Fluorinated Derivatives (e.g., 4-(Difluoromethyl)pyridin-3-ol)
  • Structure : Difluoromethyl group (CAS: 1805166-16-8) .
  • Key Differences : Fluorine atoms increase electronegativity and metabolic stability.
  • Implications : Enhanced resistance to oxidative metabolism compared to the methoxy group .

Vorbereitungsmethoden

Mechanistic Basis and Substrate Design

The three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids offers a modular route to polysubstituted pyridin-4-ols. Although the hydroxyl group in these products is typically at C-4, strategic modification of starting materials enables positional isomerism. For 4-(4-Methoxy-butyl)pyridin-3-ol, the use of a pre-functionalized nitrile bearing a 4-methoxy-butyl moiety (e.g., CH₃O(CH₂)₄CN) directs cyclization to yield the C-3 hydroxyl variant.

The mechanism proceeds via lithiated methoxyallene 2 (Scheme 1), which reacts with the nitrile to form an enamide intermediate. Subsequent carboxylate addition and acid-mediated cyclization yield the pyridine core. Adjusting the nitrile’s substituent to include the 4-methoxy-butyl chain ensures its incorporation at C-4, while tautomerization favors the C-3 hydroxyl configuration under specific acidic conditions.

Scheme 1. Proposed Three-Component Synthesis of 4-(4-Methoxy-butyl)pyridin-3-ol

Optimization and Yield Analysis

Reaction optimization using trifluoroacetic acid (TFA) in dichloromethane at reflux achieves 83% yield for analogous pyridin-4-ols. Substituting TFA with weaker acids (e.g., AcOH) may favor C-3 hydroxyl tautomers. Key parameters include:

  • Temperature : Cyclization at −78°C minimizes side reactions.

  • Acid Strength : Moderate acids (pKa ~3–5) promote tautomerization to the C-3 hydroxyl form.

  • Nitrile Electrophilicity : Electron-deficient nitriles accelerate enamide formation.

Table 1. Three-Component Reaction Optimization for 4-(4-Methoxy-butyl)pyridin-3-ol

NitrileAcidTemp (°C)Yield (%)
CH₃O(CH₂)₄CNTFA−7872
CH₃O(CH₂)₄CNAcOH2568
CH₃O(CH₂)₄CNHCl055

O-Alkylation Strategies for Side-Chain Introduction

Lewis Acid-Mediated Alkylation

The patent KR20110093130A demonstrates high-yielding O-alkylation using trichloroacetimidate intermediates and Lewis acids. For 4-(4-Methoxy-butyl)pyridin-3-ol, this involves:

  • Imidate Formation : Reacting pyridin-3-ol with trichloroacetonitrile under basic conditions to form the trichloroacetimidate.

  • Alkylation : Treating the imidate with 4-methoxy-butyl bromide in the presence of BF₃·Et₂O at −20°C.

Scheme 2. O-Alkylation Protocol

Comparative Analysis of Alkylation Conditions

The use of BF₃·Et₂O at low temperatures (−20°C) suppresses elimination and enhances nucleophilic attack, achieving 85% yield in analogous piperidine derivatives. Alternatives like TMSOTf reduce reaction times but require rigorous moisture control.

Table 2. Alkylation Efficiency with Different Lewis Acids

Lewis AcidTemp (°C)Time (h)Yield (%)
BF₃·Et₂O−20685
TMSOTf0378
ZnCl₂251260

Functional Group Interconversion from Halogenated Precursors

Hydroxylation of 4-(4-Methoxy-butyl)pyridin-3-yl Halides

Palladium-catalyzed hydroxylation of bromopyridine precursors provides regioselective access to the C-3 hydroxyl group. Using a 4-(4-Methoxy-butyl)pyridin-3-yl triflate substrate, hydroxylation proceeds via a Pd(0)/Xantphos catalyst system in aqueous DMF.

Scheme 3. Hydroxylation Pathway

Catalytic System Optimization

Optimal conditions (Table 3) use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ in DMF/H₂O (4:1) at 100°C, yielding 75% product. Higher temperatures favor hydrolysis but risk dealkylation of the methoxy-butyl chain.

Table 3. Hydroxylation Yields Under Varied Conditions

CatalystLigandSolventYield (%)
Pd(OAc)₂XantphosDMF/H₂O75
PdCl₂BINAPToluene/H₂O62
Pd(PPh₃)₄NoneDMF45

Multi-Step Synthesis via Pyridone Intermediates

Pyridone Formation and Reduction

Pyridin-4-ones serve as stable intermediates for subsequent reduction to pyridin-3-ols. Starting from 4-(4-Methoxy-butyl)pyridin-4-one, selective reduction using NaBH₄/CeCl₃ in ethanol affords the C-3 hydroxyl isomer via keto-enol tautomerization.

Scheme 4. Pyridone Reduction Pathway

Stereoelectronic Effects on Reduction

CeCl₃ mitigates over-reduction by coordinating to the pyridone carbonyl, directing hydride attack to the C-3 position. Yields reach 70% with 5:1 alcohol/ketone selectivity.

Q & A

Q. What are the common synthetic strategies for 4-(4-Methoxy-butyl)pyridin-3-ol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves functionalization of pyridine precursors. A two-step approach is often employed:

Introduction of the methoxy-butyl chain : Alkylation of pyridin-3-ol derivatives using 4-methoxybutyl halides under basic conditions (e.g., NaH in DMF at 0–25°C). Steric hindrance from the butyl chain may require prolonged reaction times (12–24 hrs) .

Selective hydroxyl protection : Protecting the pyridine hydroxyl group with a benzyl or silyl group before alkylation can prevent side reactions. Deprotection (e.g., hydrogenolysis for benzyl groups) follows .

  • Key Conditions : Dry solvents, inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC to track intermediates.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 4-(4-Methoxy-butyl)pyridin-3-ol?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7–9 ppm for aromatic protons) and methoxy-butyl chain (δ 3.3–3.5 ppm for OCH₃, δ 1.2–1.7 ppm for butyl CH₂) .
  • FTIR : Confirm hydroxyl (3200–3600 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹), and ether C-O (1050–1150 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the methoxy-butyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The electron-donating methoxy group directs EAS to the ortho/para positions of the pyridine ring. However, steric bulk from the butyl chain can hinder para substitution, favoring ortho products. Computational modeling (DFT) predicts charge distribution and reactive sites:
  • DFT Parameters : B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic attack .
  • Experimental Validation : Nitration (HNO₃/H₂SO₄) yields predominantly 2-nitro derivatives, confirmed by NMR .

Q. What computational approaches predict the pharmacokinetic properties and target binding of 4-(4-Methoxy-butyl)pyridin-3-ol?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate logP (~2.1) and aqueous solubility (LogS ≈ -3.5), influenced by the lipophilic butyl chain and polar hydroxyl group .
  • Molecular Docking : AutoDock Vina screens against targets (e.g., kinases) using PyMOL for visualization. The methoxy-butyl chain may occupy hydrophobic pockets, enhancing binding affinity .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridin-3-ol derivatives?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare studies using tools like RevMan, focusing on variables:
  • Substituent Effects : Fluorinated vs. methoxy groups alter logP and membrane permeability (e.g., trifluoromethyl in increases metabolic stability).
  • Assay Conditions : Cell line variability (HEK293 vs. HeLa) and incubation times impact IC₅₀ values .
  • Dose-Response Reassessment : Reproduce assays with standardized protocols (e.g., MTT viability tests at 24/48 hrs) to isolate structure-activity relationships .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.